
3-Bromobenzene-1,2-diamine
Overview
Description
3-Bromobenzene-1,2-diamine, also known as 3-bromo-1,2-benzenediamine, is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and a bromine atom is substituted at the 3 position. This compound is a light yellow to yellow solid with a melting point of 125-126°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2-diamine typically involves the bromination of 1,2-diaminobenzene. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3 position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2-diaminobenzene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: 1,2-Diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Bromobenzene-1,2-diamine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:
- Electrophilic Aromatic Substitution : The presence of a bromine atom and two amine groups makes it a suitable candidate for further substitution reactions.
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Table 1: Key Reactions Involving this compound
Reaction Type | Conditions | Products Formed |
---|---|---|
Electrophilic Aromatic Substitution | Bromination with Br₂ | Various brominated derivatives |
Nucleophilic Substitution | Reaction with NaOH or KOtBu | Substituted benzene derivatives |
Reduction | Using LiAlH₄ or Pd/C | Secondary or tertiary amines |
Medicinal Chemistry
The compound has shown potential in the development of pharmaceutical agents due to its biological activity:
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Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the efficacy of various N-substituted benzene diamines, including this compound, demonstrating significant bacterial growth inhibition at specific concentrations.
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Enzyme Inhibition : The compound has been explored as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune response modulation. This inhibition could enhance anti-tumor immunity.
- Case Study : Research highlighted its role in inhibiting IDO, suggesting potential applications in cancer therapy.
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Cytotoxicity : In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cell lines through the activation of caspases.
- Case Study : A controlled experiment demonstrated a dose-dependent decrease in cell viability among human cancer cell lines treated with this compound.
Material Science
In material science, this compound is utilized in the preparation of advanced materials such as polymers:
- Polymerization Reactions : The compound can act as a monomer or cross-linking agent in the synthesis of various polymeric materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
1,2-Diaminobenzene: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromobenzene-1,2-diamine: The bromine atom is positioned differently, affecting its reactivity and applications.
3-Chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 3-Bromobenzene-1,2-diamine is unique due to the presence of both amino groups and a bromine atom on the benzene ring. This combination allows for versatile chemical modifications and applications in various fields, including medicinal chemistry and material science .
Biological Activity
3-Bromobenzene-1,2-diamine (CAS Number: 1575-36-6) is an aromatic amine characterized by a bromine atom and two amine groups attached to a benzene ring. Its molecular formula is CHBrN, and it has a molecular weight of approximately 187.04 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
- Molecular Weight : 187.04 g/mol
- Melting Point : 53–55 °C
- Structure : Contains a bromine substituent at the meta position relative to the amino groups.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with multiple biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
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Protein Kinase Inhibition :
- This compound has been identified as a precursor in the synthesis of isomeric bromo analogues of benzo-1H-triazole, which show potential as inhibitors of protein kinases. Protein kinases play critical roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases.
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Antioxidant Activity :
- Compounds with similar structures often exhibit antioxidant properties. This activity can be beneficial in preventing oxidative stress-related damage in cells, which is implicated in various diseases such as cancer and neurodegenerative disorders.
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Antimicrobial Properties :
- Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,2-Diaminobenzene | Two amino groups on benzene | Lacks halogen substituent |
3-Chlorobenzene-1,2-diamine | Chlorine instead of bromine | Different halogen affects reactivity |
4-Bromobenzene-1,2-diamine | Bromine at para position | Different substitution pattern |
3-Nitrobenzene-1,2-diamine | Nitro group instead of bromine | Different electronic properties |
The presence of the bromine atom at the meta position significantly influences the reactivity and biological activity of this compound compared to these similar compounds.
Case Study 1: Inhibition of Protein Kinases
A study investigated the synthesis of bromo analogues derived from this compound and their inhibitory effects on specific protein kinases involved in cancer cell proliferation. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential use as therapeutic agents in oncology.
Case Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The findings revealed that this compound could effectively scavenge free radicals, supporting its role as an antioxidant agent.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-Bromobenzene-1,2-diamine, and how does bromine substitution influence reaction pathways?
- Methodological Answer : Bromination of benzene-1,2-diamine derivatives requires careful control of regioselectivity. Direct bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–5°C can minimize di-bromination. Alternatively, Suzuki-Miyaura coupling with pre-functionalized boronic acids may circumvent selectivity issues. Bromine’s electron-withdrawing nature directs subsequent electrophilic substitutions to the meta position, complicating derivative synthesis. Protecting the amine groups with acetyl or tert-butoxycarbonyl (Boc) groups prior to bromination improves yield .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : The bromine atom’s magnetic anisotropy causes distinct splitting in -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm with coupling constants >8 Hz). - COSY and - HSQC resolve overlapping signals.
- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for small-molecule refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding between amine groups and halogens often stabilizes crystal packing .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) separates brominated products from unreacted starting materials. Recrystallization in ethanol/water (1:1) exploits the compound’s moderate solubility in polar solvents. LC-MS monitors purity, with [M+H] peaks expected at m/z 205–207 (isotopic pattern confirms bromine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by bromine’s electronic effects?
- Methodological Answer : Bromine’s electron-withdrawing nature deshields adjacent protons, causing unexpected downfield shifts. For example, in -NMR, para protons to Br may appear upfield due to ring current effects. Computational tools like DFT (Gaussian 09) simulate NMR spectra to validate assignments. Conflicting IR data (e.g., N-H stretches at 3350 cm) should be cross-checked with XPS to confirm amine protonation states .
Q. What experimental design considerations are critical for using this compound in polyimide synthesis?
- Methodological Answer : Bromine enhances thermal stability but reduces solubility. Optimize monomer ratios (e.g., this compound with pyromellitic dianhydride) in DMAc at 180°C under nitrogen. Use TGA (10°C/min, N) to assess decomposition temperatures (>400°C expected). FTIR monitors imide formation (peaks at 1775 cm, asymmetric C=O stretch). Compare with chloro analogs to isolate bromine’s role in flame retardancy .
Q. How do researchers address challenges in crystallizing brominated diamines for structural validation?
- Methodological Answer : Twinning and poor diffraction are common due to bromine’s heavy-atom effects. Use SHELXD for structure solution with high-resolution data (≤0.8 Å). Soak crystals in perfluoropolyether oil to prevent decay. For twinned data, twin refinement in SHELXL with HKLF5 format improves R-factors. Pair with Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .
Q. What strategies enable the use of this compound in synthesizing bioactive heterocycles?
- Methodological Answer : The diamine serves as a precursor for imidazo[1,2-a]pyridines via cyclocondensation with α-bromoketones. Optimize conditions: KCO, DMF, 80°C, 12 h. LC-MS tracks intermediates; Br remains intact for later functionalization (e.g., Suzuki coupling). Compare reaction rates with non-brominated analogs to quantify steric/electronic effects .
Properties
IUPAC Name |
3-bromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYTZNPMXYCBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500187 | |
Record name | 3-Bromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-36-6 | |
Record name | 3-Bromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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